N-Cyclobutyl-4,5-difluoro-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclobutyl-4,5-difluoro-2-nitroaniline is a fluorinated aromatic compound with the molecular formula C10H10F2N2O2 and a molecular weight of 228.2 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom of the aniline ring, along with two fluorine atoms and a nitro group on the aromatic ring. It is known for its high purity and versatility in various research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions . The cyclobutyl group can be introduced through a nucleophilic substitution reaction using cyclobutylamine .
Industrial Production Methods
Industrial production of N-Cyclobutyl-4,5-difluoro-2-nitroaniline involves large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclobutyl-4,5-difluoro-2-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Reduction: N-Cyclobutyl-4,5-difluoro-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Cyclobutyl-4,5-difluoro-2-nitroaniline has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of N-Cyclobutyl-4,5-difluoro-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Difluoro-2-nitroaniline: Lacks the cyclobutyl group, making it less versatile in certain applications.
2-Chloro-5,6-difluorobenzimidazole: Contains a benzimidazole ring instead of an aniline ring, leading to different chemical properties and applications.
1-(4,5-Difluoro-2-nitrophenyl)pyrene: Features a pyrene moiety, which imparts unique photophysical properties.
Uniqueness
N-Cyclobutyl-4,5-difluoro-2-nitroaniline is unique due to the presence of the cyclobutyl group, which enhances its chemical reactivity and potential for diverse applications . The combination of fluorine atoms and a nitro group further contributes to its stability and bioactivity .
Eigenschaften
Molekularformel |
C10H10F2N2O2 |
---|---|
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
N-cyclobutyl-4,5-difluoro-2-nitroaniline |
InChI |
InChI=1S/C10H10F2N2O2/c11-7-4-9(13-6-2-1-3-6)10(14(15)16)5-8(7)12/h4-6,13H,1-3H2 |
InChI-Schlüssel |
ZVJOOGPFOGEESS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)NC2=CC(=C(C=C2[N+](=O)[O-])F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.